6,7-Dihydro-2-methyl-5H-1-pyrindine
Overview
Description
6,7-Dihydro-2-methyl-5H-1-pyrindine is a chemical compound with the molecular formula C9H11N. It is also known as 2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. This compound is part of the pyridine family and is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylpyridine Condensation: One method involves the condensation of N-methylpyridine followed by hydrogenation to yield the target compound.
Oxidation and Reduction of 5-Benzoyl-6,7-dihydro-5H-cyclopenta[b]pyridine: Another synthetic route involves the oxidation and subsequent reduction of 5-benzoyl-6,7-dihydro-5H-cyclopenta[b]pyridine.
Industrial Production Methods
Industrial production methods for 6,7-dihydro-2-methyl-5H-1-pyrindine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6,7-Dihydro-2-methyl-5H-1-pyrindine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, typically involving the addition of hydrogen atoms.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
6,7-Dihydro-2-methyl-5H-1-pyrindine has various applications in scientific research:
Mechanism of Action
its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, similar to other pyridine derivatives . The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,3-Cyclopentenopyridine: Similar structure with a cyclopentane ring fused to a pyridine ring.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another compound with a similar fused ring structure.
Uniqueness
6,7-Dihydro-2-methyl-5H-1-pyrindine is unique due to the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-5-6-8-3-2-4-9(8)10-7/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAJAZVXWNQMOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948433 | |
Record name | 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25536-14-5 | |
Record name | 6,7-Dihydro-2-methyl-5H-cyclopenta[b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25536-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-2-methyl-5H-1-pyrindine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025536145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dihydro-2-methyl-5H-1-pyrindine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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